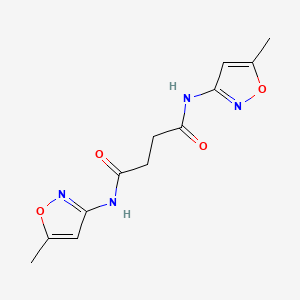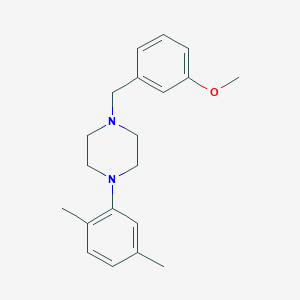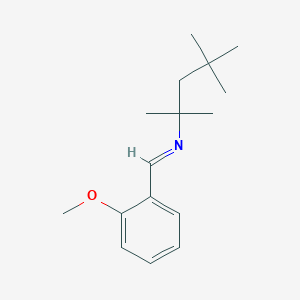![molecular formula C18H18N2O2 B5868756 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole CAS No. 88670-75-1](/img/structure/B5868756.png)
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPEI and has a molecular formula of C19H20N2O2. BPEI belongs to the class of imidazole derivatives and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole involves the inhibition of various signaling pathways. BPEI inhibits the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. It also inhibits the NF-kB pathway, which is involved in the regulation of inflammation and apoptosis. BPEI also activates the JNK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. BPEI also inhibits angiogenesis by suppressing the expression of VEGF and MMP-9. In addition, BPEI has neuroprotective effects and can protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using BPEI is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the research of 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, more research is needed to understand the mechanism of action of BPEI and to identify potential biomarkers for its activity.
Méthodes De Synthèse
The synthesis of 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole involves the reaction of 4-(benzyloxy)phenylacetonitrile with ethylene glycol in the presence of a catalyst. The reaction results in the formation of an intermediate compound, which is then treated with hydrochloric acid to obtain the final product. This synthesis method is efficient and yields a high-quality product.
Applications De Recherche Scientifique
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole has a wide range of scientific research applications. It has been extensively studied for its potential use as an anticancer agent. BPEI has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells.
In addition to its anticancer properties, BPEI also has potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. BPEI also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[2-(4-phenylmethoxyphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-4-16(5-3-1)14-22-18-8-6-17(7-9-18)21-13-12-20-11-10-19-15-20/h1-11,15H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYZRUOHTKHDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355488 |
Source


|
| Record name | 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
CAS RN |
88670-75-1 |
Source


|
| Record name | 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)


![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)

![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)
